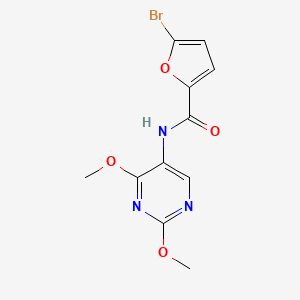

5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O4/c1-17-10-6(5-13-11(15-10)18-2)14-9(16)7-3-4-8(12)19-7/h3-5H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAPXZBVDLTSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)C2=CC=C(O2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide typically involves the following steps:

Bromination: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Pyrimidinylation: The brominated furan is then reacted with 2,4-dimethoxypyrimidine in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3), solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid).

Reduction: Reducing agents (e.g., sodium borohydride).

Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).

Major Products

Substitution: Substituted furan derivatives.

Oxidation: Furanones.

Reduction: Dihydrofurans.

Coupling: Biaryl derivatives.

Scientific Research Applications

5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the furan-2-carboxamide core but differ in substituents, leading to variations in molecular weight, solubility, stability, and biological activity. Below is a detailed comparison with four closely related derivatives:

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Lipophilicity and Solubility: The 4-phenylbutyl analog (347.20 g/mol) exhibits higher lipophilicity compared to the target compound, likely due to its extended aliphatic chain . In contrast, the allyloxy-phenyl derivative (322.15 g/mol) may show improved solubility in polar solvents owing to the ether linkage .

Reactivity and Stability :

- The allyloxy group in the allyloxy-phenyl derivative introduces a reactive site for further functionalization (e.g., Michael addition) .

- The dimeric bromofuran analog (420.05 g/mol) may act as a bifunctional inhibitor, enabling interactions with multiple binding pockets in enzymes .

Biological Implications: The pyrimidine ring in the target compound differentiates it from analogs with purely aromatic or aliphatic substituents. The chloro-difluoromethoxy analog’s halogenated substituents could improve target selectivity in enzyme inhibition assays .

Research Findings and Limitations

- Synthetic Challenges : The target compound’s pyrimidine substituent requires multi-step synthesis, as seen in analogous pyrimidine derivatives involving coupling reactions and acid catalysis .

- Data Gaps: Limited biological data (e.g., IC₅₀ values, pharmacokinetics) are available for the target compound and its analogs, highlighting the need for further pharmacological profiling.

- Regulatory Status : Safety data sheets for related compounds (e.g., 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide) indicate unresolved toxicity profiles, emphasizing caution in handling .

Biological Activity

5-bromo-N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide is a synthetic organic compound notable for its unique chemical structure, which combines a furan ring with a bromine atom and a dimethoxypyrimidinyl group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data and case studies.

This compound can be synthesized through a series of well-defined chemical reactions:

- Bromination : The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS).

- Pyrimidinylation : The brominated furan is reacted with 2,4-dimethoxypyrimidine in the presence of a base like potassium carbonate (K2CO3).

- Amidation : The final step involves converting the intermediate into the carboxamide form by reacting it with an amine source.

These steps yield a compound that exhibits promising biological activities due to its structural features .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For example, in vitro assays conducted on A549 human lung adenocarcinoma cells showed that this compound reduces cell viability effectively when compared to standard chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) indicates that modifications on the pyrimidine moiety influence its cytotoxicity against cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.0 | A549 |

| Cisplatin | 12.0 | A549 |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. The results indicated that it possesses selective activity against these pathogens, suggesting potential applications in treating infections caused by resistant bacteria .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 8.0 |

| Escherichia coli (resistant strain) | 16.0 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes or receptors associated with cancer cell proliferation and microbial resistance mechanisms. Further research is needed to elucidate the precise pathways involved .

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study comparing various derivatives of pyrimidine found that those containing the furan moiety exhibited enhanced anticancer activity against A549 cells. Notably, compounds with additional functional groups showed improved efficacy .

- Antimicrobial Evaluation : Another research effort assessed the antimicrobial activity of various furan derivatives, including our compound of interest. It was found effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in drug development for resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.